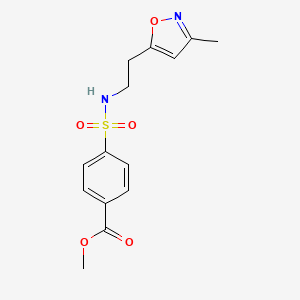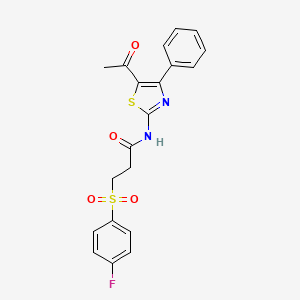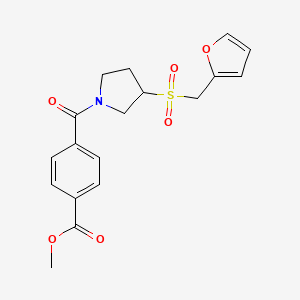![molecular formula C22H20N4O5S B2904554 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941245-60-9](/img/structure/B2904554.png)
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H20N4O5S and its molecular weight is 452.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Molecule Synthesis
A cornerstone of chemical research involves the synthesis of novel molecules, which can lead to advancements in various fields such as materials science, pharmaceuticals, and biotechnology. The oxazole and carbonitrile components of the compound suggest its utility in synthesizing a wide range of molecules. For example, Lemaire et al. (2015) demonstrated a rapid route for preparing pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles, starting from an amino-phenyloxazole-4-carbonitrile building block. This method facilitates the synthesis of molecules with potential applications in drug discovery and material science (Lemaire et al., 2015).
Biological Activity Exploration
The exploration of biological activities of novel compounds is crucial for the development of new drugs and understanding of biochemical pathways. For instance, Elgemeie et al. (2017) described the synthesis of novel compounds via the reaction of benzoyl-3,3-bis(alkylthio)acrylonitriles with cyanoaceto-N-phenylsulfonylhydrazide, resulting in products screened for antibacterial and antifungal properties. This indicates the potential of using complex molecules like the one for discovering new antimicrobial agents (Elgemeie et al., 2017).
Antimicrobial and Antifungal Agents
The chemical structure suggests potential antimicrobial and antifungal applications. Research by Al-Omran et al. (2002) on derivatives of 2-aminothiophene-3-carbonitrile for antimicrobial and antifungal activities showcases the relevance of such compounds in developing new treatments for infectious diseases (Al-Omran et al., 2002).
Antioxidant Properties
Compounds derived from carbonitrile structures have been studied for their antioxidant properties, which are essential for combating oxidative stress in biological systems. Salem et al. (2015) utilized a carbonitrile derivative for synthesizing novel fused heterocyclic compounds with significant antioxidant activities, highlighting the potential health benefits of such molecules (Salem et al., 2015).
Anticancer Activities
The structure of the compound suggests it may be useful in synthesizing molecules with anticancer activities. Abdel-fattah and Elsayed (2009) explored the synthesis and anti-cancer activities of benzene-1,4-diylbis derivatives, indicating the potential of complex carbonitrile compounds in cancer research (Abdel-fattah & Elsayed, 2009).
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c23-12-18-22(24-13-15-3-8-19-20(11-15)30-14-29-19)31-21(25-18)16-4-6-17(7-5-16)32(27,28)26-9-1-2-10-26/h3-8,11,24H,1-2,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQSZPPHKGHDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC5=C(C=C4)OCO5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2904476.png)
![3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2904477.png)
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate](/img/structure/B2904478.png)

![Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B2904482.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)




![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2904495.png)
